molecular formula C8H17NO3S B2404865 2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol CAS No. 1082862-62-1

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol

Cat. No. B2404865
CAS RN: 1082862-62-1
M. Wt: 207.29
InChI Key: JHAXMXZYBWMHEC-UHFFFAOYSA-N
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Description

2-(1-Methanesulfonylpiperidin-2-yl)ethan-1-ol, commonly known as MSPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSPE is an organic compound that belongs to the class of piperidine derivatives. It has a molecular formula of C9H19NO3S and a molecular weight of 225.32 g/mol.

Scientific Research Applications

MSPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, MSPE has been investigated as a potential drug candidate due to its ability to act as a chiral auxiliary and its potential to inhibit certain enzymes. In materials science, MSPE has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, MSPE has been used as a ligand in various reactions, including asymmetric hydrogenation and Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of MSPE is not fully understood. However, it is believed that MSPE acts as a chiral auxiliary by inducing chirality in the reaction products. MSPE has also been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
MSPE has been shown to have various biochemical and physiological effects. In vitro studies have shown that MSPE can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. MSPE has also been shown to have antioxidant properties and can scavenge free radicals. In addition, MSPE has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MSPE has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. MSPE has also been shown to be a versatile building block for the synthesis of novel materials and as a ligand in various catalytic reactions. However, MSPE has some limitations for lab experiments. It has a relatively low solubility in water, which can make it challenging to work with in aqueous environments. MSPE is also sensitive to air and moisture, which can lead to degradation of the compound.

Future Directions

There are several potential future directions for research on MSPE. One area of research is the development of MSPE as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. Another area of research is the synthesis of novel materials using MSPE as a building block. In addition, further studies are needed to fully understand the mechanism of action of MSPE and its biochemical and physiological effects.

Synthesis Methods

The synthesis of MSPE involves the reaction of 2-piperidinone with methanesulfonyl chloride and subsequent reduction with sodium borohydride. The reaction yields MSPE as a white crystalline solid. The purity of the compound can be improved by recrystallization.

properties

IUPAC Name

2-(1-methylsulfonylpiperidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-13(11,12)9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAXMXZYBWMHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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